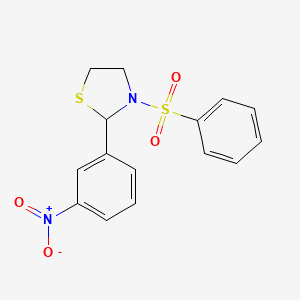

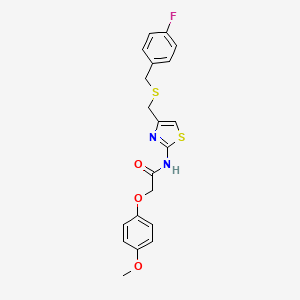

![molecular formula C14H10Cl2N4S B2441451 6-(2,6-二氯苯基)-2-(甲硫基)吡啶并[2,3-d]嘧啶-7-胺 CAS No. 179343-52-3](/img/structure/B2441451.png)

6-(2,6-二氯苯基)-2-(甲硫基)吡啶并[2,3-d]嘧啶-7-胺

描述

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of pyrido[2,3-d]pyrimidines, which have been shown to possess a wide range of biological activities. In

科学研究应用

抗增殖应用

6-(2,6-二氯苯基)-2-(甲硫基)吡啶并[2,3-d]嘧啶-7-胺及其衍生物已被广泛研究其抗增殖效应。一项研究合成了各种吡啶并[1,6-a]噻吩[2,3-d]嘧啶-4-酮,并发现它们对人类乳腺癌(MCF-7)和小鼠成纤维细胞(L929)细胞系的抗增殖活性是结构、浓度和时间依赖的。一些化合物诱导凋亡细胞死亡,表明在癌症治疗中具有潜力 (Atapour-Mashhad et al., 2017)。

抗微生物应用

另一项研究专注于合成新的吡啶并[4,5-b]-喹啉和吡啶并[2,3-d]嘧啶衍生物,证明一些合成的衍生物表现出抗菌和抗真菌活性。这表明这些化合物在开发新的抗微生物药物中具有潜力 (El-Gazzar et al., 2008)。

杀真菌应用

与6-(2,6-二氯苯基)-2-(甲硫基)吡啶并[2,3-d]嘧啶-7-胺相关的化合物也因其杀真菌特性而受到关注。通过一系列反应合成的某些吡啶-6-基氨基酸和4,5-二氨基吡咯[2,3-d]嘧啶-6-羧酸的甲酯显示出杀真菌特性,表明在农业或抗真菌药物开发中具有潜在应用 (Тумкявичюс等,2013)。

结构和抑制应用

该化合物及其类似物已被研究其结构和抑制活性。例如,7-取代的3-(2,6-二氯苯基)-1,6-萘啶-2(1H)-酮,与6-(2,6-二氯苯基)-2-(甲硫基)吡啶并[2,3-d]嘧啶-7-胺结构相似,被发现是蛋白酪氨酸激酶的有效抑制剂,对c-Src具有选择性,表明在需要蛋白激酶抑制有益的情况下具有潜在的治疗用途 (Thompson et al., 2000)。

属性

IUPAC Name |

6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALPLUAZYZHUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-2'-trifluoromethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2441369.png)

![Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride](/img/structure/B2441370.png)

![{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide](/img/structure/B2441375.png)

![3-[[4-Methyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2441376.png)

![(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2441381.png)

![2-[2-(1,3-thiazol-2-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B2441382.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441385.png)

![1-(4-Chlorobenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2441386.png)